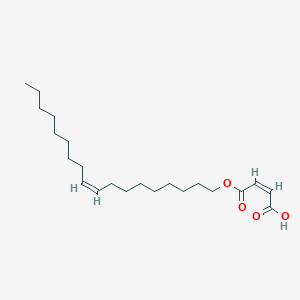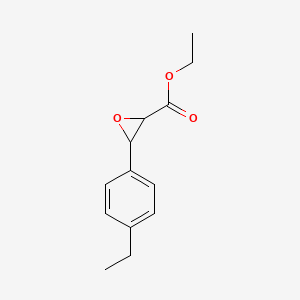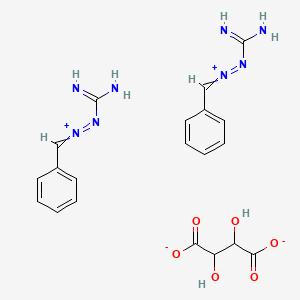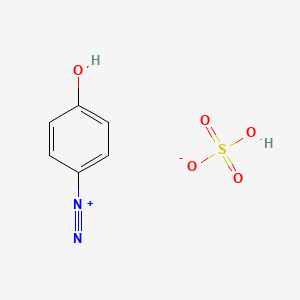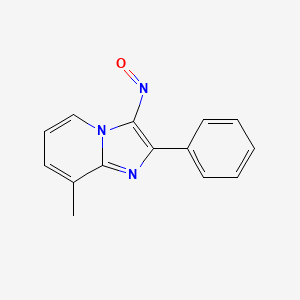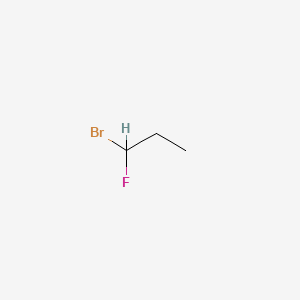
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile is a complex organic compound that features a piperidine ring substituted with a phenylmethyl group and an amino group attached to a propiononitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile typically involves the reaction of 1-(phenylmethyl)-4-piperidone with an appropriate amine and a nitrile source. One common method involves the reductive amination of 1-(phenylmethyl)-4-piperidone with 3-aminopropionitrile in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the target and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
1-(Phenylmethyl)-4-piperidone: A precursor in the synthesis of the target compound.
3-Aminopropionitrile: Another precursor used in the synthesis.
Piperazine derivatives: Similar in structure and often used in medicinal chemistry.
Uniqueness
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a phenylmethyl group and a propiononitrile moiety makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Número CAS |
83783-71-5 |
|---|---|
Fórmula molecular |
C15H21N3 |
Peso molecular |
243.35 g/mol |
Nombre IUPAC |
3-[(1-benzylpiperidin-4-yl)amino]propanenitrile |
InChI |
InChI=1S/C15H21N3/c16-9-4-10-17-15-7-11-18(12-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-8,10-13H2 |
Clave InChI |
VVCSAMZZQCPYFB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NCCC#N)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
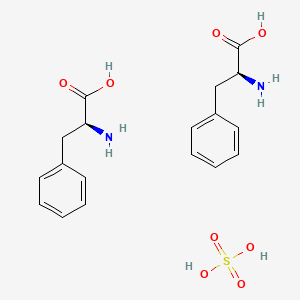
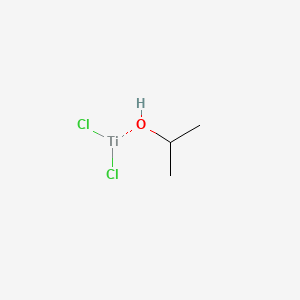
![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
